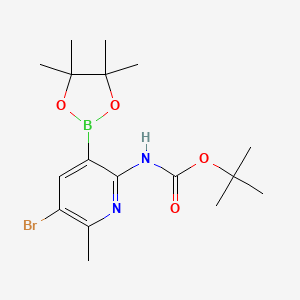

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Descripción general

Descripción

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound features a pyridine ring substituted with a bromo group, a methyl group, and a dioxaborolane moiety, along with a tert-butyl carbamate group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps:

Bromination: The starting material, 6-methyl-2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

Borylation: The brominated product is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate.

Carbamate Formation: Finally, the borylated pyridine derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and borylation steps, which enhance reaction efficiency and safety. Additionally, industrial processes often employ automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-free derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products

Substitution: Various substituted pyridine derivatives.

Cross-Coupling: Biaryl compounds.

Oxidation: Boronic acids.

Reduction: De-boronated pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl systems, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

The compound is utilized in medicinal chemistry for the development of new drugs. Its structural features allow for the exploration of various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers use it to create libraries of compounds for high-throughput screening in drug discovery.

Industry

In the industrial sector, this compound is employed in the synthesis of advanced materials, such as organic semiconductors and polymers. Its reactivity and stability make it suitable for incorporation into materials with specific electronic and mechanical properties.

Mecanismo De Acción

The mechanism by which tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exerts its effects depends on its application. In cross-coupling reactions, the dioxaborolane moiety facilitates the formation of carbon-carbon bonds through the transmetalation step with palladium catalysts. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its structural features, which can modulate biological pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate offers unique reactivity due to the presence of both a bromo and a dioxaborolane group on the pyridine ring. This dual functionality allows for diverse chemical transformations and applications, making it a versatile tool in synthetic chemistry and material science.

Actividad Biológica

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1315351-28-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C17H26BBrN2O4

- Molar Mass : 413.11 g/mol

- Storage Conditions : 2-8°C

- Sensitivity : Irritant

Recent studies have highlighted the compound's inhibitory activity against several key enzymes and pathways involved in various biological processes:

- GSK-3β Inhibition : The compound exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value reported at approximately 8 nM. This inhibition is crucial as GSK-3β plays a role in numerous cellular processes including cell proliferation and apoptosis .

- Anti-inflammatory Effects : In vitro studies have demonstrated that tert-butyl carbamate can reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. At concentrations as low as 1 µM, it showed a significant decrease in NO levels .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cell lines. While some derivatives showed reduced cell viability at higher concentrations, tert-butyl carbamate maintained cell viability at concentrations up to 10 µM in neuronal and microglial cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- GSK-3β Inhibition : The structure of tert-butyl carbamate allows for effective binding to the ATP-binding site of GSK-3β, leading to competitive inhibition. This mechanism is critical for its potential use in treating diseases like Alzheimer's and certain cancers where GSK-3β is implicated .

- Inflammation Studies : The anti-inflammatory properties were assessed using BV-2 microglial cells. The compound significantly reduced inflammatory cytokines without affecting cell viability, suggesting a therapeutic window for its application in neuroinflammatory conditions .

- Cytotoxicity Assessment : Various concentrations were tested on HT-22 and BV-2 cell lines using a fluorometric assay. Compounds with similar structures exhibited varying degrees of cytotoxicity; however, tert-butyl carbamate was noted for its relatively low toxicity profile compared to others tested .

Propiedades

IUPAC Name |

tert-butyl N-[5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BBrN2O4/c1-10-12(19)9-11(18-24-16(5,6)17(7,8)25-18)13(20-10)21-14(22)23-15(2,3)4/h9H,1-8H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROLIRRLJWPKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2NC(=O)OC(C)(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BBrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694504 | |

| Record name | tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315351-28-0 | |

| Record name | tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.